1-(3-Methoxybenzoyl)-2-methylpiperazine
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Overview
Description
1-(3-Methoxybenzoyl)-2-methylpiperazine: is an organic compound that belongs to the class of piperazines It features a piperazine ring substituted with a 3-methoxybenzoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxybenzoyl)-2-methylpiperazine typically involves the acylation of 2-methylpiperazine with 3-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:
- Dissolve 2-methylpiperazine in an appropriate solvent such as tetrahydrofuran (THF).
- Add triethylamine to the solution to act as a base.
- Slowly add 3-methoxybenzoyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture at room temperature for several hours.
- After completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to obtain the crude product.
- The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxybenzoyl)-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of 1-(3-Hydroxybenzoyl)-2-methylpiperazine.
Reduction: Formation of 1-(3-Methoxyphenyl)-2-methylpiperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methoxybenzoyl)-2-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Biological Studies: It serves as a ligand in the study of receptor-ligand interactions and can be used in the development of new drugs.
Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzoyl)-2-methylpiperazine depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at specific receptors in the central nervous system. The compound’s molecular targets and pathways involved can include neurotransmitter receptors, ion channels, and enzymes. The exact mechanism would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
1-(4-Methoxybenzoyl)-2-methylpiperazine: Similar structure but with the methoxy group at the 4-position.
1-(3-Methoxyphenyl)-2-methylpiperazine: Lacks the carbonyl group, affecting its reactivity and biological activity.
1-(3-Hydroxybenzoyl)-2-methylpiperazine: Hydroxy group instead of methoxy, leading to different chemical properties.
Uniqueness: 1-(3-Methoxybenzoyl)-2-methylpiperazine is unique due to the presence of both the methoxy and benzoyl groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(3-methoxyphenyl)-(2-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-9-14-6-7-15(10)13(16)11-4-3-5-12(8-11)17-2/h3-5,8,10,14H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYNRQYEQYKVGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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